molecular formula C15H20N2O3S B2850427 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1448136-45-5

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2850427
CAS RN: 1448136-45-5
M. Wt: 308.4
InChI Key: BHRKUGSUIQSGBW-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone, also known as CSA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The core structure of this compound resembles that of β-lactam antibiotics, which are crucial for treating bacterial infections. The azetidinone ring, a key feature of β-lactam antibiotics, can be synthesized using methods that might involve the precursor compound . This process could lead to the development of new antibiotics with improved efficacy against resistant bacterial strains.

Development of Antimicrobial Agents

Given its structural similarity to pyrrole-substituted azetidinones, this compound could be used in the synthesis of antimicrobial agents. The incorporation of the cyclohexylsulfonyl group might enhance the lipophilicity and, consequently, the antimicrobial activity of the resulting compounds .

Catalysis Research

The compound could serve as a catalyst or a catalyst precursor in organic synthesis reactions. Its pyridinyl moiety can potentially coordinate with metals, facilitating various catalytic processes, including but not limited to, cross-coupling reactions .

Green Chemistry Applications

In the context of green chemistry, this compound could be involved in developing environmentally friendly synthetic routes. Its potential to act under mild conditions without the need for harsh reagents or solvents aligns with the principles of green chemistry .

Medicinal Chemistry Research

In medicinal chemistry, the compound’s azetidinone ring can be a pharmacophore, a part of the molecule responsible for its biological activity. It could be used as a building block for creating new drugs with potential therapeutic applications .

Chemical Education

Lastly, this compound can be used in chemical education to demonstrate the synthesis and reactivity of complex organic molecules. It can provide a practical example of multi-step synthesis and the importance of protecting groups in organic chemistry .

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(12-5-4-8-16-9-12)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKUGSUIQSGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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